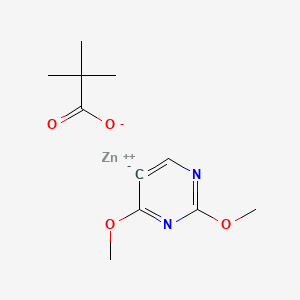
zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate is a chemical compound with the molecular formula C11H15N2O4Zn. This compound is known for its unique structural properties, which include a zinc ion coordinated to a pyrimidine ring substituted with methoxy groups and a dimethylpropanoate moiety. It is primarily used in research and development settings, particularly in the fields of organic synthesis and coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate typically involves the coordination of zinc ions with 2,4-dimethoxy-5H-pyrimidin-5-ide and 2,2-dimethylpropanoate ligands. One common method involves the reaction of zinc salts, such as zinc chloride, with the organic ligands in a suitable solvent under controlled temperature and pH conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale coordination reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of zinc.
Reduction: Reduction reactions can alter the oxidation state of the zinc ion.
Substitution: The methoxy groups and the pyrimidine ring can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
Zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate has several scientific research applications, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate involves the coordination of the zinc ion with the pyrimidine and propanoate ligands. This coordination can influence the electronic properties and reactivity of the compound, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4′-dimethoxy-2,2′-bipyridine: Another zinc-coordinated compound with similar structural features but different ligands.
2,4-dimethoxypyrimidine-5-boronic acid: A boronic acid derivative with a similar pyrimidine core but different functional groups.
Uniqueness
Zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate is unique due to its specific combination of ligands and the resulting coordination environment around the zinc ion. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H16N2O4Zn |
|---|---|
Molecular Weight |
305.6 g/mol |
IUPAC Name |
zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate |
InChI |
InChI=1S/C6H7N2O2.C5H10O2.Zn/c1-9-5-3-4-7-6(8-5)10-2;1-5(2,3)4(6)7;/h4H,1-2H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |
InChI Key |
LPXHOWLLACNWAO-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C(=O)[O-].COC1=NC(=NC=[C-]1)OC.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[(2,6-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14795507.png)

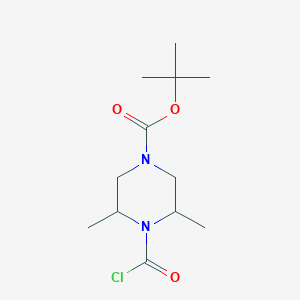
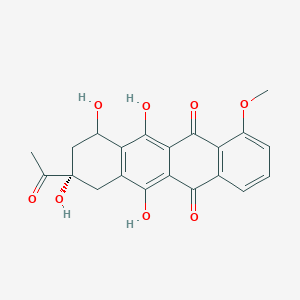
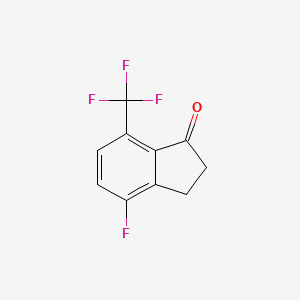
![N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-2,3,4,4a,5,6,7,8,8a,9a,10,10a-dodecahydro-1H-acridine-4-carboxamide;hydrochloride](/img/structure/B14795537.png)

![(3S,4R)-4-amino-1-[[4-(3-methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol](/img/structure/B14795548.png)
![3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine](/img/structure/B14795552.png)
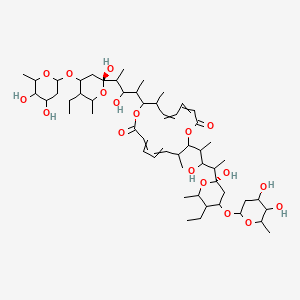
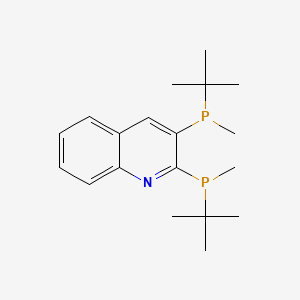

![[1-(4-Methylphenyl)sulfonylpyrrolidin-3-yl] methanesulfonate](/img/structure/B14795595.png)

